molecular formula C4H12ClNO B1589991 O-Isobutylhydroxylamine Hydrochloride CAS No. 6084-58-8

O-Isobutylhydroxylamine Hydrochloride

Cat. No. B1589991
CAS RN: 6084-58-8
M. Wt: 125.6 g/mol
InChI Key: WOXGREIMSJFDPG-UHFFFAOYSA-N
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Description

O-Isobutylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C4H11NO·HCl and a molecular weight of 125.60 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of O-Isobutylhydroxylamine Hydrochloride consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.


Physical And Chemical Properties Analysis

O-Isobutylhydroxylamine Hydrochloride is a solid at 20 degrees Celsius . It has a melting point range of 126.0 to 130.0 degrees Celsius . It should be stored at a temperature between 0-10°C and should be kept away from heat as it is heat sensitive .

Scientific Research Applications

Chemical Analysis and Extraction

  • Iron Determination : O-Isobutylhydroxylamine Hydrochloride is useful in chemical analysis, particularly in the determination of iron. It has been used in a method for rapid determination of ferric iron, where iron is stripped into an aqueous phase containing hydroxylamine hydrochloride for colorimetric analysis with o-phenanthroline (D. Ader, 1963).

Biosynthesis and Antibiotic Production

  • Valanimycin Biosynthesis : This compound plays a role in the biosynthesis of antibiotics. Studies have shown its incorporation into the antibiotic valanimycin by Streptomyces viridifaciens, indicating its significance in microbial metabolic pathways (T. Tao, L. Alemany, R. Parry, 2003).

Environmental Analysis

  • Air Quality and Environmental Studies : O-Isobutylhydroxylamine Hydrochloride is applied in environmental analysis. It has been used in studies involving the photo-oxidation of certain organic compounds, highlighting its utility in understanding atmospheric chemical processes (E. G. Alvarez et al., 2009).

Synthetic Chemistry

  • Synthesis of Amino Alcohols : In synthetic chemistry, O-Isobutylhydroxylamine Hydrochloride is used in the preparation of syn-1,3-amino alcohols from β-hydroxy ketones. This illustrates its role in the synthesis of complex organic molecules (K. Narasaka, Shigeru Yamazaki, Y. Ukaji, 1984).

Laboratory Techniques

  • PCR Sterilization : It is also applied in molecular biology techniques such as PCR (Polymerase Chain Reaction) for post-PCR sterilization, demonstrating its utility in reducing contamination in sensitive biological experiments (J. Aslanzadeh, 1993).

Safety And Hazards

O-Isobutylhydroxylamine Hydrochloride may cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

O-(2-methylpropyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(2)3-6-5;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXGREIMSJFDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507201
Record name O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Isobutylhydroxylamine Hydrochloride

CAS RN

6084-58-8
Record name O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-METHYLPROPYL)HYDROXYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-Isobutylhydroxylamine Hydrochloride

Citations

For This Compound
13
Citations
Tao, LB Alemany, RJ Parry - Organic letters, 2003 - ACS Publications
The incorporation of [ 15 N, 18 O]-isobutylhydroxylamine into the antibiotic valanimycin by Streptomyces viridifaciens has been shown to proceed with loss of the 18 O label, thereby …
Number of citations: 29 pubs.acs.org
JE Leffler, AA Bothner-By - Journal of the American Chemical …, 1951 - ACS Publications
% N14N160= 100-g-,·---= 30.0% the peak at M/e= 31 arising from N160+ produced by electron impact on N14N150. These two figures do not agree exactly, and two sources of error …
Number of citations: 9 pubs.acs.org
DA Scott - Melanoma: Methods and Protocols, 2021 - Springer
Glutamine is a major substrate for biosynthesis. It contributes to multiple pathways required for cell proliferation, supports antioxidant defense via glutathione synthesis, and sustains the …
Number of citations: 4 link.springer.com
Y Jiang, Y Tao, X Zhang, X Wei, M Li, X He… - Molecular …, 2021 - Wiley Online Library
… First, 70 μL of 20 mg·mL −1 O-isobutylhydroxylamine hydrochloride (TCI) was added to the dried pellet and incubated for 20 min at 80 C. After cooling, 30 µL N-tert-butyldimethylsilyl-N-…
Number of citations: 9 febs.onlinelibrary.wiley.com
B Ratnikov, P Aza-Blanc, AR Ze'ev, JW Smith… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… The upper layer was dried in a centrifugal evaporator and derivatized with 30 μl O-isobutylhydroxylamine hydrochloride (20 mg/ml in pyridine, TCI) for 20 min at 80C, followed by 30 μl N…
Number of citations: 73 www.ncbi.nlm.nih.gov
G Li, M Li, J Hu, R Lei, H Xiong, H Ji, H Yin, Q Wei… - Oncogene, 2017 - nature.com
… Dried methanol extracts were derivatized first by addition of 50 μl 20 mg ml −1 O-Isobutylhydroxylamine Hydrochloride (TCI) and incubation for 20 min at 80 C. After cooling, 50 μl N-tert-…
Number of citations: 76 www.nature.com
I Sancho-Martinez, E Nivet, Y Xia, T Hishida… - Nature …, 2016 - nature.com
… The upper layer was transferred to another microcentrifuge tube, dried in a centrifugal evaporator and derivatized with 30 μl O-isobutylhydroxylamine hydrochloride (20 mg ml −1 in …
Number of citations: 73 www.nature.com
BT Mott, A Tripathi, MA Siegler, CD Moore… - Journal of medicinal …, 2013 - ACS Publications
… The desired compound was prepared in a similar manner to dimer oxime (Z)-25 as described above, substituting O-isobutylhydroxylamine hydrochloride for hydroxylamine …
Number of citations: 48 pubs.acs.org
S Li, J Wang, Y Wei, Y Liu, X Ding… - Journal of cell …, 2015 - journals.biologists.com
Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor responsible for the expression of a broad range of genes that facilitate acclimatization to hypoxia. Its stability is …
Number of citations: 46 journals.biologists.com
RK Arafa, R Brun, T Wenzler, FA Tanious… - Journal of medicinal …, 2005 - ACS Publications
Dicationic guanidine, N-alkylguanidine, and reversed amidine derivatives of fused ring systems (9a−d, 12a−c, 13a, and 13b) have been synthesized from their corresponding bis-amines…
Number of citations: 89 pubs.acs.org

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